molecular formula C5H6BrNO2 B6162902 (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol CAS No. 1040278-91-8

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol

Cat. No.: B6162902
CAS No.: 1040278-91-8
M. Wt: 192
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: is a brominated oxazole derivative with a methanol group attached to the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, and they are known for their diverse biological activities and utility in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 4-bromo-5-methyl-oxazole and formaldehyde.

  • Reaction Conditions: The reaction involves the nucleophilic addition of formaldehyde to the oxazole ring under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

  • Common Reagents and Conditions: Reagents such as potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.

  • Major Products: The major products include oxazole carboxylic acids, reduced oxazoles, and various substituted oxazoles.

Scientific Research Applications

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-bromo-5-methyl-1,2-oxazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol: is compared with other similar oxazole derivatives, such as 4-chloro-5-methyl-1,2-oxazol-3-yl)methanol and 4-fluoro-5-methyl-1,2-oxazol-3-yl)methanol . The presence of different halogens (bromine, chlorine, fluorine) on the oxazole ring results in varying reactivity and biological activity, highlighting the uniqueness of each compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1040278-91-8

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.